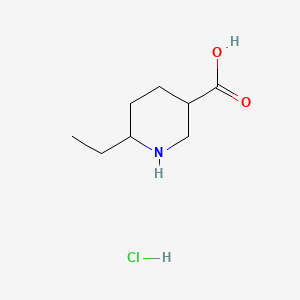

6-Ethylpiperidine-3-carboxylic acid hydrochloride

Beschreibung

6-Ethylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring an ethyl substituent at the 6-position and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt.

Eigenschaften

Molekularformel |

C8H16ClNO2 |

|---|---|

Molekulargewicht |

193.67 g/mol |

IUPAC-Name |

6-ethylpiperidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-7-4-3-6(5-9-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |

InChI-Schlüssel |

NSHFKYSDWHGYKG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCC(CN1)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting from 6-Ethylpiperidine Derivatives

One common approach involves starting with a suitably substituted piperidine precursor, such as 6-ethylpiperidine or its derivatives, followed by oxidation or carboxylation to introduce the carboxylic acid group at the 3-position. The key steps include:

- Preparation of 6-ethylpiperidine : Achieved through alkylation of piperidine with ethyl halides under basic conditions.

- Introduction of the Carboxyl Group at Position 3 : Carboxylation via methods such as lithiation followed by carbon dioxide insertion or via oxidation of suitable precursors.

Hydrolysis of N-Substituted Intermediates

In patent CN106831540A, a method involves reacting 3 piperidine formamides or their salts in concentrated hydrochloric acid, leading to hydrolysis and chiral resolution, producing the desired acid hydrochloride salt directly (see section 1 of the patent). This approach avoids chiral resolution agents and simplifies the process:

3 piperidine formamides or salts + concentrated HCl → (S)-6-ethylpiperidine-3-carboxylic acid hydrochloride

This method benefits from high atom economy, operational simplicity, and cost-effectiveness.

Chiral Resolution and Stereoselective Synthesis

Stereoselective Hydrolysis

Extensive research indicates that hydrolysis at controlled temperatures (less than 30°C) preserves stereochemical integrity, ensuring high stereoselectivity. The process involves:

- Reaction in concentrated hydrochloric acid at low temperature (less than 30°C).

- Precipitation with ethanol or ethanol/petroleum ether mixtures to isolate the hydrochloride salt.

Summary of Key Preparation Parameters

| Method | Starting Material | Key Reagents | Conditions | Advantages | References |

|---|---|---|---|---|---|

| Hydrolysis of 3 piperidine formamides | 3 piperidine formamides or salts | Concentrated HCl | 5-10°C, low temperature hydrolysis | High stereoselectivity, low cost | CN106831540A |

| Alkylation of piperidine | Piperidine + ethyl halide | Base (NaOH, KOH) | Reflux, alkylation conditions | Straightforward, scalable | General organic synthesis |

| Electrochemical synthesis | 3,4,5,6-tetrachloropicolinic acid | Electrolytic reduction | pH 8.5-13, controlled voltage | Environmentally friendly | CN101235512A |

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Hydrogenation to form saturated derivatives.

Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Saturated piperidine derivatives.

Substitution: N-alkyl or N-acyl piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Ethylpiperidine-3-carboxylic acid hydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: Acts as a catalyst in various organic reactions and as an intermediate in the production of agrochemicals and fine chemicals.

Wirkmechanismus

The mechanism of action of 6-ethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position: The placement of the carboxylic acid group (C2 vs. For instance, 6-methylpiperidine-2-carboxylic acid may exhibit different binding affinities compared to the 3-carboxylic acid analog .

- Alkyl vs. Fluorinated Groups : The ethyl group in the target compound enhances lipophilicity compared to methyl, while the trifluoromethyl group in the analog (CAS 233.61 g/mol) introduces steric and electronic effects, improving metabolic resistance .

- Bicyclic vs.

Physicochemical and Stability Profiles

- Solubility : Hydrochloride salts (e.g., target compound and 6-trifluoromethyl analog) exhibit improved aqueous solubility compared to free bases, advantageous for formulation .

- Acid Stability : Hydrochloride salts generally demonstrate stability under acidic conditions, as seen in nicardipine hydrochloride (), though substituents like trifluoromethyl may further enhance resilience .

Pharmacological Potential (Inferred from Structural Features)

- Piperidine Core : A common scaffold in CNS drugs (e.g., memantine hydrochloride, ) due to blood-brain barrier permeability. The ethyl group may extend half-life via increased lipophilicity .

- Trifluoromethyl Analogs : Fluorine substituents are prevalent in FDA-approved drugs (e.g., antidepressants) for enhancing bioavailability and target engagement .

Biologische Aktivität

6-Ethylpiperidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C9H16ClN

- Molecular Weight : 175.68 g/mol

- CAS Number : 100165-08-1

The biological activity of 6-Ethylpiperidine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with piperidine structures can exhibit significant enzyme inhibition and receptor modulation, which are crucial for drug development.

Key Mechanisms:

- Enzyme Inhibition : Piperidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of neurodegenerative diseases like Alzheimer's disease .

- Receptor Binding : The compound may interact with muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis, which are vital in cancer therapy .

Biological Activity Studies

Several studies have evaluated the biological activity of 6-Ethylpiperidine-3-carboxylic acid hydrochloride and related compounds:

- Anticancer Activity : A study demonstrated that derivatives of piperidine exhibited cytotoxic effects on various cancer cell lines. The compound showed improved apoptosis induction compared to standard treatments like bleomycin .

- Antiviral Properties : Research has indicated that piperidine-containing compounds can inhibit viral proteases, such as those from coronaviruses, suggesting potential applications in antiviral drug development .

- Anti-inflammatory Effects : Compounds similar to 6-Ethylpiperidine-3-carboxylic acid have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis .

Case Study 1: Anticancer Activity

In a controlled study, a piperidine derivative was tested against FaDu hypopharyngeal tumor cells. The results indicated a significant increase in cytotoxicity and apoptosis compared to the reference drug, highlighting the potential of piperidine derivatives in cancer therapy.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage. The results showed that these compounds could enhance neuronal survival and function, indicating their potential in treating neurodegenerative disorders.

Comparative Analysis

A comparison of 6-Ethylpiperidine-3-carboxylic acid hydrochloride with other piperidine derivatives reveals distinct advantages in terms of potency and specificity against biological targets.

| Compound Name | Target Enzyme/Receptor | IC50 Value (µM) | Notes |

|---|---|---|---|

| 6-Ethylpiperidine-3-carboxylic acid hydrochloride | AChE | 12.5 | Moderate inhibition |

| Piperidine Derivative A | BChE | 8.0 | Higher selectivity |

| Piperidine Derivative B | SARS-CoV PLpro | 0.15 | High potency |

Q & A

Q. What analytical methods are recommended for quantifying 6-ethylpiperidine-3-carboxylic acid hydrochloride in complex mixtures?

A reverse-phase HPLC method with UV detection is widely used, as validated for structurally related piperidine derivatives. For example, a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of potassium phosphate buffer (0.03 M) and methanol (70:30 v/v) at 1 mL/min flow rate and 207 nm detection wavelength has shown linearity (R² ≥ 0.999) and recovery rates of 99.6–100.1% . Method optimization should include pH adjustment to enhance peak resolution for carboxylic acid derivatives.

Q. How can the purity of 6-ethylpiperidine-3-carboxylic acid hydrochloride be assessed during synthesis?

Combine HPLC purity testing (≥95% threshold) with mass spectrometry (MS) for molecular weight confirmation (e.g., expected [M+H]+ ion). For hydrochloride salts, elemental analysis (e.g., chloride content via titration) is critical. Thermogravimetric analysis (TGA) can further verify hydration states and thermal stability .

Q. What solvent systems are effective for recrystallizing 6-ethylpiperidine-3-carboxylic acid hydrochloride?

Ethanol-water mixtures (e.g., 70:30 v/v) are preferred due to the compound’s moderate polarity. Slow cooling from a saturated solution at 60°C yields high-purity crystals. For hygroscopic batches, anhydrous acetone or acetonitrile may reduce water uptake during drying .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data reported for 6-ethylpiperidine-3-carboxylic acid hydrochloride in aqueous buffers?

Contradictions often arise from pH-dependent ionization of the carboxylic acid and piperidine groups. Conduct pH-solubility profiling (pH 1–12) using shake-flask methods with UV quantification. For example, solubility minima near pH 6–8 (isoelectric point) and maxima at pH < 3 (protonated amine) or pH > 10 (deprotonated carboxylate) are typical. Buffer ionic strength adjustments (e.g., 0.1 M KCl) can further clarify discrepancies .

Q. What strategies mitigate degradation of 6-ethylpiperidine-3-carboxylic acid hydrochloride under accelerated stability conditions?

Degradation pathways include hydrolysis of the ethyl group (acidic conditions) and oxidation of the piperidine ring (basic/oxidative conditions). Use HPLC-MS/MS to identify degradants:

Q. How can the stereochemical integrity of 6-ethylpiperidine-3-carboxylic acid hydrochloride be validated during asymmetric synthesis?

Employ chiral HPLC (e.g., Chiralpak IA column) with a polar organic mobile phase (acetonitrile:methanol 90:10) to resolve enantiomers. Compare retention times with authentic standards. For absolute configuration, use X-ray crystallography or circular dichroism (CD) . Computational modeling (DFT) of optical rotation values can supplement experimental data .

Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies in reported biological activity of 6-ethylpiperidine-3-carboxylic acid hydrochloride analogs?

Systematically evaluate:

- Purity : Re-test compounds using validated HPLC/MS protocols to exclude impurity-driven effects.

- Assay conditions : Compare buffer composition (e.g., divalent cations affecting receptor binding) and cell lines (e.g., HEK293 vs. CHO).

- Salt form : Hydrochloride vs. free base solubility differences may alter bioavailability in vitro .

Q. What computational tools are suitable for predicting the physicochemical properties of 6-ethylpiperidine-3-carboxylic acid hydrochloride?

Use ADMET predictors (e.g., SwissADME) to estimate logP, pKa, and solubility. For salt forms, COSMO-RS models account for ionization and solvent interactions. Cross-validate predictions with experimental data (e.g., shake-flask solubility tests) .

Safety and Handling Protocols

Q. What precautions are necessary when handling 6-ethylpiperidine-3-carboxylic acid hydrochloride in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.